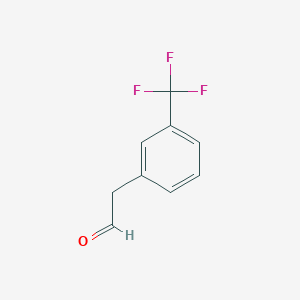

2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHOLZIJDWJFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611597 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-31-6 | |

| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)phenyl]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(3-(Trifluoromethyl)phenyl)acetaldehyde" physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde

Introduction: A Key Intermediate in Modern Chemistry

This compound is a substituted aromatic aldehyde of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, which combines a reactive aldehyde functional group with a phenyl ring bearing an electron-withdrawing trifluoromethyl (CF₃) moiety, makes it a versatile synthetic building block. The trifluoromethyl group is a bioisostere of a methyl group but imparts profoundly different electronic properties, often enhancing metabolic stability, increasing lipophilicity, and modifying the binding affinity of a molecule to its biological target.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the available physicochemical data for this compound, outlines its stability and safety profile, and provides standardized protocols for its characterization. The causality behind experimental choices and the inherent challenges in handling this reactive molecule are emphasized to ensure both scientific accuracy and practical utility.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. It is critical to note that while basic identifiers are well-documented, specific experimental physical constants such as boiling and melting points are not widely available in public literature, likely due to the compound's reactivity.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-(Trifluoromethyl)benzeneacetaldehyde | [1] |

| CAS Number | 21172-31-6 | [1] |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Flash Point | Not applicable | |

| Solubility | Data not available; expected to be soluble in common organic solvents (e.g., DCM, Ether, Toluene) and poorly soluble in water. | N/A |

Detailed Physical and Structural Properties

Molecular Structure and Identification

The identity of this compound is unequivocally defined by its molecular structure and associated chemical identifiers.

-

SMILES String: O=CCc1cccc(c1)C(F)(F)F

-

InChI Key: LFHOLZIJDWJFKT-UHFFFAOYSA-N

The structure consists of an acetaldehyde moiety where one methyl hydrogen is replaced by a 3-(trifluoromethyl)phenyl group. The strong electron-withdrawing nature of the CF₃ group influences the reactivity of both the aromatic ring and the aldehyde carbonyl.

Thermal Properties and Physical State

While vendor information lists the compound as a solid, a precise melting point has not been publicly reported. The parent compound, phenylacetaldehyde, has a reported melting point of -10°C, suggesting it is a liquid at room temperature.[3][4] The substitution and crystalline packing forces in this compound are sufficient to render it a solid under standard conditions.

Similarly, an experimental boiling point is not available. Aldehydes, particularly those with α-hydrogens like phenylacetaldehydes, are susceptible to polymerization and decomposition at elevated temperatures, which complicates determination by standard distillation.[3][5] Any distillation would need to be performed under high vacuum to minimize the temperature required. For reference, the parent phenylacetaldehyde boils at approximately 195°C at atmospheric pressure.[4][6][7]

Stability, Handling, and Storage

Chemical Stability and Reactivity

The primary determinant of this compound's stability is the aldehyde functional group.

-

Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acid upon exposure to air (autoxidation). This is a common degradation pathway.

-

Polymerization: Phenylacetaldehyde is known to polymerize, especially in the presence of acid or base catalysts, to form trimers such as 2,4,6-tribenzyl-s-trioxane.[5] This reactivity is expected to be retained in the trifluoromethyl-substituted analogue.

-

Hydrate Formation: Highly electrophilic aldehydes, such as the related trifluoroacetaldehyde (fluoral), readily form stable hydrates in the presence of water.[8] The electron-withdrawing CF₃ group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, suggesting a propensity for hydrate formation.

Recommended Storage and Handling

Given its reactivity, stringent storage and handling protocols are necessary to maintain the integrity of the compound.

-

Storage: The compound should be stored at low temperatures, with recommendations including refrigeration (2-8°C) or freezing (-20°C).[9][10] It must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9] Containers should be sealed tightly.

-

Handling: All manipulations should be performed under an inert atmosphere where possible. Avoid contact with air, moisture, strong oxidizing agents, and strong bases.[3][9]

Safety Profile

This compound is classified as a hazardous substance.

-

GHS Classification: GHS06 (Toxic)

-

Signal Word: Danger

-

Hazard Statement: H301 - Toxic if swallowed.

Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols for Property Determination

The following sections describe generalized, yet authoritative, methodologies for the characterization of this compound in a research setting.

Workflow for Structural and Purity Confirmation

A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and the assessment of its purity. The logical workflow involves spectroscopic analysis for structural elucidation followed by a chromatographic method for purity determination.

Caption: Workflow for the comprehensive characterization of the compound.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the preferred method for assessing the purity of volatile and semi-volatile compounds like this aldehyde. It separates impurities from the main component (GC) and provides mass information (MS) to confirm identity and tentatively identify degradation products (e.g., the corresponding carboxylic acid or polymerization products).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation:

-

GC Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Injector: Use a split/splitless injector. A split injection (e.g., 50:1 split ratio) is recommended to avoid column overloading.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC). Purity is determined by the area percentage of the main peak.

-

Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 188) and characteristic fragmentation patterns. The presence of a strong peak corresponding to the tropylium ion (m/z 91) is characteristic of benzyl-containing compounds.[11]

-

Expected Spectroscopic Signatures

Causality: Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A triplet around δ 9.7-9.8 ppm. The coupling is to the adjacent CH₂ group.

-

Methylene Protons (-CH₂-): A doublet around δ 3.7-3.8 ppm, coupled to the aldehyde proton.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.4-7.8 ppm, characteristic of a 1,3-disubstituted benzene ring.

-

-

¹⁹F NMR: A singlet is expected around δ -63 ppm (relative to CFCl₃), which is characteristic of a benzotrifluoride moiety.

-

FT-IR:

Conclusion

This compound is a valuable but challenging chemical intermediate. Its physical properties are dictated by the interplay between the reactive aldehyde group and the electronically influential trifluoromethyl-substituted phenyl ring. While there are notable gaps in the publicly available experimental data for its thermal properties, a clear understanding of its structural characteristics, inherent instability, and safety hazards allows for its effective use in a research and development context. The application of standard analytical protocols, particularly GC-MS and multinuclear NMR, is crucial for ensuring the quality and integrity of the material prior to its use in synthesis.

References

-

2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. PubChem, National Institutes of Health. [Link]

-

Phenyl acetaldehyde (CAS N° 122-78-1). ScenTree.co. [Link]

-

Fluoral. Wikipedia. [Link]

-

2-(4-(Trifluoromethyl)phenyl)acetaldehyde. Lead Sciences. [Link]

-

Acetaldehyde - Safety Data Sheet. Agilent. [Link]

-

Acetaldehyde. PubChem, National Institutes of Health. [Link]

-

phenyl acetaldehyde, 122-78-1. The Good Scents Company. [Link]

-

Phenylacetaldehyde. PubChem, National Institutes of Health. [Link]

-

3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. Loba Chemie. [Link]

-

IR spectrum of the main product Phenyl acetaldehyde. ResearchGate. [Link]

- Method for stabilizing and purifying phenylacetaldehyde.

-

3-[3-TRIFLUOROMETHYL) PHENYL] PROPENALDEHYDE MSDS. Loba Chemie. [Link]

-

IR spectrum of the main product Phenyl acetaldehyde. ResearchGate. [Link]

- Method for stabilizing and purifying phenylacetaldehyde.

Sources

- 1. This compound | 21172-31-6 [chemicalbook.com]

- 2. crescentchemical.com [crescentchemical.com]

- 3. Phenylacetaldehyde | 122-78-1 [chemicalbook.com]

- 4. Phenylacetaldehyde = 90 122-78-1 [sigmaaldrich.com]

- 5. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]

- 6. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]

- 7. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluoral - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. 2-(4-(Trifluoromethyl)phenyl)acetaldehyde - Lead Sciences [lead-sciences.com]

- 11. Phenylacetaldehyde(122-78-1) IR Spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

"2-(3-(Trifluoromethyl)phenyl)acetaldehyde" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its chemical identity, structural characteristics, synthesis, purification, and analytical characterization, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of contemporary drug design.[1][2][3][4] This is due to the unique electronic properties of the -CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][4] this compound, by incorporating this influential functional group into a reactive phenylacetaldehyde scaffold, presents itself as a valuable intermediate for the synthesis of novel therapeutic agents and other advanced organic materials.[2][3][5]

Chemical Structure and IUPAC Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound

This name accurately describes a two-carbon aldehyde (acetaldehyde) where one of the alpha-carbon's hydrogen atoms is substituted with a phenyl group. This phenyl group is, in turn, substituted at the meta-position (position 3) with a trifluoromethyl group.

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and associated hazards is critical for its safe handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | |

| Molecular Weight | 188.15 g/mol | |

| CAS Number | 21172-31-6 | N/A |

| Appearance | Solid (predicted) | |

| Boiling Point | 199.5 ± 35.0 °C (predicted) | N/A |

| Density | 1.229 ± 0.06 g/cm³ (predicted) | N/A |

| SMILES | O=CCC1=CC(=CC=C1)C(F)(F)F | |

| InChI | 1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 |

Safety Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed. |

Note: The provided boiling point and density are predicted values and should be confirmed experimentally.

Synthesis Protocols

The synthesis of this compound can be approached through the oxidation of the corresponding primary alcohol, 2-(3-(trifluoromethyl)phenyl)ethanol. This precursor is commercially available or can be synthesized from 3-(trifluoromethyl)benzyl bromide. Here, we detail two robust and widely used oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Synthesis of the Precursor: 2-(3-(Trifluoromethyl)phenyl)ethanol

A plausible synthetic route to the precursor alcohol involves the reaction of the Grignard reagent derived from 3-(trifluoromethyl)benzyl bromide with formaldehyde.

Caption: Synthetic overview for the precursor alcohol.

Oxidation to this compound

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[6][7][8][9]

Causality: The reaction proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a non-nucleophilic base (triethylamine) to yield the aldehyde, dimethyl sulfide, and triethylammonium salt. The low reaction temperature (-78 °C) is crucial to prevent side reactions and decomposition of the reactive intermediate.[6][9]

Step-by-Step Methodology:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes.

-

Base Addition and Elimination: Add triethylamine (5.0 equivalents) dropwise to the flask. The reaction mixture may become thick. After the addition is complete, stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Caption: Swern oxidation workflow diagram.

The Dess-Martin periodinane oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes. It is particularly advantageous due to its neutral pH conditions and operational simplicity.

Causality: The hypervalent iodine reagent, Dess-Martin periodinane, acts as the oxidizing agent. The alcohol displaces an acetate group on the iodine center, and a subsequent intramolecular elimination, often facilitated by the liberated acetate, produces the aldehyde, the reduced iodine species, and acetic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature under a nitrogen atmosphere.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce the remaining DMP). Stir vigorously until the solid dissolves and the layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Isolation: Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Purification Protocols

Aldehydes can be prone to oxidation and polymerization, making careful purification essential.[10] Two common and effective methods are column chromatography and bisulfite adduct formation.

Protocol 1: Silica Gel Column Chromatography

This is a standard technique for purifying organic compounds based on their polarity.[10][11]

Causality: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (an eluent of appropriate polarity). The less polar aldehyde will typically elute before the more polar unreacted alcohol or any over-oxidized carboxylic acid.[10]

Step-by-Step Methodology:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., DCM or the eluent) and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure aldehyde.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical method provides a highly selective way to isolate aldehydes from a mixture.[12]

Causality: Aldehydes react reversibly with sodium bisulfite to form a water-soluble crystalline adduct. This allows for the separation of the aldehyde from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treating the adduct with a base.[12]

Step-by-Step Methodology:

-

Adduct Formation: Vigorously stir the crude product with a saturated aqueous solution of sodium bisulfite. The solid adduct may precipitate.

-

Separation of Impurities: Filter the solid adduct and wash it with a non-polar organic solvent (e.g., diethyl ether) to remove impurities. Alternatively, if no precipitate forms, extract the aqueous layer with an organic solvent to remove impurities.

-

Regeneration of Aldehyde: Treat the purified adduct (either the solid or the aqueous solution) with a saturated aqueous solution of sodium bicarbonate or a dilute base (e.g., 10% NaOH) until the evolution of SO₂ ceases and the aldehyde separates.

-

Extraction and Isolation: Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure product.

Sources

- 1. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. knox.edu [knox.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. cup.edu.cn [cup.edu.cn]

- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

An In-depth Technical Guide to 2-(3-(Trifluoromethyl)phenyl)acetaldehyde: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, plausible synthetic routes, potential applications, and the analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Core Compound Identification and Properties

This compound is an aromatic aldehyde distinguished by the presence of a trifluoromethyl group on the phenyl ring. This substitution profoundly influences the molecule's physicochemical properties, making it a valuable synthon in drug development.

| Property | Value | Source(s) |

| CAS Number | 21172-31-6 | |

| Molecular Formula | C₉H₇F₃O | |

| Molecular Weight | 188.15 g/mol | |

| Physical Form | Solid | |

| SMILES | O=CCc1cccc(c1)C(F)(F)F | |

| InChI Key | LFHOLZIJDWJFKT-UHFFFAOYSA-N |

The Significance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry due to its unique electronic properties.[4][5] Its incorporation into a molecule can significantly enhance:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thereby increasing the half-life of a drug.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, enhancing the binding affinity and potency of a drug candidate.

These properties make this compound a highly attractive starting material for the synthesis of novel pharmaceuticals.

Plausible Synthetic Routes

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be designed based on well-established organic chemistry transformations. A common and effective method for the preparation of arylacetaldehydes is the oxidation of the corresponding 2-arylethanol.[1]

A proposed two-step synthesis from the commercially available 3-(trifluoromethyl)benzyl bromide is outlined below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether.

-

Add a small amount of a solution of 3-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium to initiate the reaction.

-

Once the reaction has started, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethylene Oxide: Cool the Grignard solution to 0°C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in anhydrous diethyl ether.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-(trifluoromethyl)phenyl)ethanol.

Step 2: Oxidation to this compound

A variety of mild oxidation methods can be employed to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Methods for the oxidation of α-trifluoromethyl alcohols are particularly relevant.[6][7]

Using Pyridinium Chlorochromate (PCC):

-

In a flask, suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane.

-

Add a solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 eq) in dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[8] The aldehyde functionality is a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

A notable example of the utility of the 2-(3-(trifluoromethyl)phenyl) scaffold is in the synthesis of fenfluramine. A patent describes a process starting from 2-(3-(trifluoromethyl)phenyl)acetonitrile, which is hydrolyzed to 2-(3-(trifluoromethyl)phenyl)acetic acid.[9] This highlights the industrial relevance of this structural motif. The aldehyde, being a direct precursor to the acid and other derivatives, is a key strategic intermediate.

Figure 2: Potential synthetic transformations of this compound in drug discovery.

Safety and Handling

Hazard Identification:

According to supplier safety data, this compound is classified as toxic if swallowed (H301). General safety precautions for handling trifluoromethylated aromatic compounds and aldehydes should be strictly followed.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: While specific flammability data is not available, related aldehydes can be flammable. Keep away from heat, sparks, and open flames.

Analytical Characterization

The structural confirmation and purity assessment of this compound would be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (a triplet around 9.7-9.8 ppm), the methylene protons (a doublet around 3.7-3.8 ppm), and the aromatic protons in the region of 7.4-7.8 ppm.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 200 ppm, along with signals for the methylene and aromatic carbons. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds and should exhibit a singlet for the -CF₃ group.[13]

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The presence of the trifluoromethyl group imparts desirable properties that are sought after in the development of new therapeutic agents. While detailed literature on this specific compound is sparse, its synthesis can be reliably achieved through established methods, and its utility in the preparation of complex molecular targets is evident. This guide provides a foundational understanding for researchers looking to incorporate this important synthon into their research and development programs.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026.

- Phenylacetaldehyde - Grokipedia. (n.d.). Retrieved January 21, 2026.

- Phenylacetaldehyde | C8H8O | CID 998 - PubChem. (n.d.). Retrieved January 21, 2026.

- The strategies for the preparation of arylacetaldehydes.

- Phenylacetaldehyde|High-Purity Research Chemical - Benchchem. (n.d.). Retrieved January 21, 2026.

- SAFETY DATA SHEET - TCI Chemicals. (2018, October 3).

- 4-(Trifluoromethyl)

- Synthesis of arylacetaldehydes.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, June 25).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Phenylacetaldehydes | Fisher Scientific. (n.d.). Retrieved January 21, 2026.

- Showing Compound Phenylacetaldehyde (FDB012238) - FooDB. (2010, April 8).

- Synthesis of Arylacetaldehydes by Iridium-Catalyzed Arylation of Vinylene Carbonate with Arylboronic Acids - PubMed. (2019, August 5).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).

- CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents. (n.d.). Retrieved January 21, 2026.

- One‐Step Synthesis of Arylacetaldehydes from Aryl Aldehydes or Diaryl Ketones via One‐Carbon Extension by Using the System of DMSO/KOH/Zinc | Request PDF - ResearchG

- This compound | Sigma-Aldrich. (n.d.). Retrieved January 21, 2026.

- Oxidation of -Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Who we serve. (2023, February 2).

- Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Medi

- Rapid Dehydroxytrifluoromethoxyl

- Synthesis of Arylacetaldehydes by Iridium‐Catalyzed Arylation of Vinylene Carbonate with Arylboronic Acids | Request PDF - ResearchG

- Acetaldehyde(75-07-0) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved January 21, 2026.

- This compound - Crescent Chemical Company. (n.d.). Retrieved January 21, 2026.

- Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC. (2018, July 27).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).

- ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane...

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed. (2015, July 17).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde from 3-(Trifluoromethyl)benzyl Chloride

Abstract

This technical guide provides an in-depth analysis of synthetic strategies for the preparation of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde, a valuable building block in medicinal chemistry, starting from 3-(trifluoromethyl)benzyl chloride. The trifluoromethyl group is a critical pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This document is tailored for researchers, chemists, and drug development professionals, offering a comparative analysis of primary synthetic pathways, including multi-step sequences via alcohol or nitrile intermediates and direct conversion methods. Each strategy is evaluated based on mechanistic principles, experimental feasibility, potential yields, and safety considerations. Detailed, field-proven protocols, troubleshooting insights, and visual diagrams are provided to ensure both theoretical understanding and practical applicability in a laboratory setting.

Introduction

The Target Molecule: this compound

This compound (CAS No: 21172-31-6) is an aromatic aldehyde featuring a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring.[4][5] This structural motif is of significant interest in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of the Target Compound

| Property | Value |

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | 188.15 g/mol [6] |

| Appearance | Solid[6] |

| CAS Number | 21172-31-6 |

| MDL Number | MFCD08703365[6] |

Significance in Medicinal Chemistry and Drug Development

The incorporation of a trifluoromethyl group into bioactive molecules is a cornerstone strategy in modern drug design.[1] The -CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][3] It often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhances binding to biological targets through favorable interactions, and improves membrane permeability.[3] Consequently, aldehydes like this compound serve as versatile precursors for a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anti-tumor compounds.[1]

Synthetic Challenge and Strategic Overview

The conversion of 3-(trifluoromethyl)benzyl chloride to this compound represents a one-carbon homologation and a simultaneous oxidation state adjustment (from a benzylic halide to an aldehyde). This transformation is not a single-step process and requires a well-designed synthetic sequence. This guide will dissect and compare the most effective and scientifically sound strategies to achieve this synthesis.

Strategic Analysis of Synthetic Pathways

Three primary strategies emerge for this transformation, each with distinct advantages and challenges. The choice of pathway often depends on available reagents, scale, functional group tolerance of other parts of a more complex molecule, and safety infrastructure.

Pathway Comparison

The selection of an optimal pathway requires a careful balancing of multiple factors.

Table 2: Comparative Analysis of Synthetic Pathways

| Pathway | Key Reagents | Pros | Cons | Typical Yield |

| A: Grignard/Oxidation | Mg, Formaldehyde, DMSO or DMP | Reliable, high-yielding oxidation methods available. | Grignard formation is moisture-sensitive; requires two discrete steps. | 60-80% (overall) |

| B: Nitrile/Reduction | NaCN, DIBAL-H | Robust and well-established reactions. | Use of highly toxic cyanide salts; DIBAL-H is pyrophoric and requires cryogenic temperatures. | 70-85% (overall) |

| C: Sommelet Reaction | Hexamine | One-pot conversion from halide to aldehyde. | Yields can be variable; reaction mechanism is complex and can lead to byproducts.[7][8] | 50-70% |

Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed experimental procedures for the most reliable pathways (A and B), grounded in established chemical principles.

Pathway A: Grignard Homologation & Subsequent Oxidation

This robust two-stage approach first extends the carbon chain by one unit to form an alcohol, which is then selectively oxidized to the target aldehyde.

Principle and Mechanism: The process begins with the formation of a Grignard reagent, 3-(trifluoromethyl)benzylmagnesium chloride. This highly nucleophilic organometallic species then attacks the electrophilic carbon of formaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.[9] It is critical to maintain anhydrous conditions to prevent quenching of the Grignard reagent.

Detailed Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen.

-

Grignard Reagent Formation: Magnesium turnings (1.2 equiv.) are placed in the flask. A small crystal of iodine can be added to initiate the reaction. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium. A solution of 3-(trifluoromethyl)benzyl chloride (1.0 equiv.) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating, after which the exothermic reaction should sustain a gentle reflux.

-

Reaction with Formaldehyde: In a separate flask, paraformaldehyde is depolymerized by heating to generate gaseous formaldehyde, which is bubbled through the Grignard solution at 0 °C. Alternatively, the Grignard solution can be added via cannula to a cooled (-20 °C) slurry of paraformaldehyde in anhydrous THF.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography on silica gel.

Troubleshooting:

-

Failure to Initiate Grignard: Ensure all reagents and solvents are anhydrous and the magnesium is of high quality. Activation with iodine or a small amount of 1,2-dibromoethane is often effective.

-

Wurtz Coupling: A significant biphenyl side product can form if the concentration of the benzyl chloride is too high or the temperature is excessive.[10] Slow addition of the halide to the magnesium suspension is crucial.

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a critical step.[11] Two premier, mild oxidation methods are presented here.

Method 1: Swern Oxidation

Principle and Mechanism: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at cryogenic temperatures (-78 °C) to form a reactive chlorosulfonium salt. The alcohol adds to this species, and subsequent deprotonation by a hindered base, typically triethylamine (Et₃N), induces an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12][13] The low temperature prevents side reactions and preserves sensitive functional groups.[11]

Detailed Experimental Protocol:

-

Activation: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) in a flame-dried flask under nitrogen, cooled to -78 °C (dry ice/acetone bath), add DMSO (2.5 equiv.) dropwise. Stir the mixture for 15 minutes.

-

Alcohol Addition: A solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 equiv.) in DCM is added dropwise to the activated mixture at -78 °C. The reaction is stirred for 30-45 minutes.

-

Elimination: Triethylamine (5.0 equiv.) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature over approximately 1 hour.

-

Workup: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude aldehyde is purified by silica gel chromatography.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

Principle and Mechanism: The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), as a mild and highly selective oxidant.[14] The reaction proceeds via a ligand exchange where the alcohol displaces an acetate on the iodine center. An intramolecular deprotonation of the α-carbon initiates the reductive elimination of the iodine(III) byproduct and acetic acid, liberating the aldehyde.[15] This method is advantageous due to its neutral pH, room temperature conditions, and simple workup.[16][17]

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-(3-(trifluoromethyl)phenyl)ethanol (1.0 equiv.) in anhydrous DCM, add Dess-Martin periodinane (1.2-1.5 equiv.) in one portion at room temperature under a nitrogen atmosphere.

-

Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). It is usually complete within 1-3 hours.

-

Workup: Upon completion, the reaction is quenched by pouring it into a stirred solution of saturated aqueous NaHCO₃ and sodium thiosulfate (Na₂S₂O₃) to reduce the excess DMP and consume the acetic acid byproduct. Stir vigorously for 15-20 minutes until the layers are clear.

-

Purification: Extract the mixture with DCM or diethyl ether. The combined organic layers are washed with saturated NaHCO₃, brine, dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

Pathway B: Synthesis via Nitrile Intermediate

This pathway involves the conversion of the benzyl chloride to a nitrile, followed by a controlled partial reduction to the aldehyde.

Principle and Mechanism: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The cyanide anion (CN⁻), a potent nucleophile, displaces the chloride from the benzylic carbon of 3-(trifluoromethyl)benzyl chloride.[18] The reaction is typically run in a polar aprotic solvent like DMSO or in a biphasic system with a phase-transfer catalyst to facilitate the reaction.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)benzyl chloride (1.0 equiv.) in a suitable solvent (e.g., ethanol/water mixture or DMSO).

-

Cyanide Addition: Add sodium cyanide (NaCN) (1.1-1.2 equiv.) portion-wise. If using a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is added.

-

Reaction: Heat the mixture (typically 60-80 °C) and monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude nitrile can often be used directly in the next step or purified by vacuum distillation.

Principle and Mechanism: The key to this step is preventing over-reduction of the nitrile to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures (-78 °C), DIBAL-H acts as an electrophilic reducing agent, adding a hydride to the nitrile to form an N-aluminyl imine intermediate. This intermediate is stable at low temperatures. Upon aqueous acidic workup, it is rapidly hydrolyzed to the desired aldehyde.

Detailed Experimental Protocol:

-

Reaction Setup: A solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 equiv.) in an anhydrous solvent (e.g., DCM or toluene) is prepared in a flame-dried flask under nitrogen and cooled to -78 °C.

-

DIBAL-H Addition: A solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 equiv.) is added dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stirring: The reaction is stirred at -78 °C for 1-2 hours.

-

Quenching and Workup: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl. The mixture is stirred vigorously until two clear layers form.

-

Purification: The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to yield the crude aldehyde, which is then purified by column chromatography.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for the Final Product

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to aldehydic proton (~9.7 ppm, triplet), benzylic protons (~3.7 ppm, doublet), and aromatic protons (7.4-7.6 ppm, multiplet). |

| ¹⁹F NMR | A singlet around -63 ppm, characteristic of the -CF₃ group. |

| IR Spectroscopy | A strong C=O stretching band characteristic of an aldehyde at ~1725 cm⁻¹. Aromatic C=C stretches at ~1600 cm⁻¹ and C-H stretches at ~2720 and ~2820 cm⁻¹ (Fermi doublet).[19] |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass (m/z = 188.04). |

Conclusion

The synthesis of this compound from 3-(trifluoromethyl)benzyl chloride is most reliably achieved through well-established two-step sequences.

-

Pathway A (Grignard/Oxidation) is highly effective, particularly when employing modern mild oxidation methods like the Swern or Dess-Martin procedures. It offers excellent control and avoids the use of highly toxic cyanides.

-

Pathway B (Nitrile/Reduction) is often higher-yielding and is a classic, powerful approach. However, it requires stringent safety protocols for handling both cyanide salts and pyrophoric DIBAL-H.

The choice between these pathways will ultimately be guided by the specific constraints of the laboratory, including scale, safety equipment, and reagent availability. For versatility and safety, Pathway A is often preferred in research and development settings.

References

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Swern Oxidation. Organic Chemistry Portal. [Link]

-

Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

-

Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

-

1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. [Link]

-

Dess–Martin oxidation. Wikipedia. [Link]

-

Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

-

Sommelet reaction. Grokipedia. [Link]

-

Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. [Link]

-

Pinnick oxidation. Wikipedia. [Link]

- Sommelet Reaction. Name Reactions in Organic Synthesis.

-

Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]

-

Sommelet reaction. Wikipedia. [Link]

-

Pinnick oxidation. Organic Chemistry Reaction. [Link]

-

Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Institutes of Health (NIH). [Link]

- Process for preparing 3-trifluoromethyl benzyl chloride.

-

Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Institutes of Health (NIH). [Link]

-

Deoxytrifluoromethylation of Alcohols. National Institutes of Health (NIH). [Link]

-

Sommelet Reaction. YouTube. [Link]

-

Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde. Penn State Research Database. [Link]

-

The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after... Homework.Study.com. [Link]

- Process for preparing 3-trifluoromethyl benzyl chloride.

-

Rapid Dehydroxytrifluoromethoxylation of Alcohols. National Institutes of Health (NIH). [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Reactions of formaldehyde with organometallic reagents. ResearchGate. [Link]

- Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

- The preparation method of 3- trifluoromethyl benzyl cyanide.

-

Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]

-

Benzyl cyanide. Wikipedia. [Link]

-

IR spectrum of the main product Phenyl acetaldehyde. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 21172-31-6 [chemicalbook.com]

- 5. crescentchemical.com [crescentchemical.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 14. Dess-Martin Oxidation [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 18. 3-Trifluoromethylbenzylcyanide CAS#: 2338-76-3 [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde in Common Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that governs the developability of a new chemical entity (NCE).[1] For a compound like 2-(3-(trifluoromethyl)phenyl)acetaldehyde, understanding its solubility profile in various organic solvents is paramount for a multitude of applications, from selecting appropriate reaction media and crystallization solvents to developing stable formulations for preclinical and clinical studies. Poorly soluble compounds often face challenges with bioavailability, leading to variable and inadequate drug absorption.[1]

This guide addresses the specific challenge of determining the solubility of a novel compound. In the absence of established data, a systematic approach combining theoretical prediction with empirical testing is essential. We will first deconstruct the molecular structure of this compound to predict its general solubility characteristics and then outline rigorous experimental methods for quantitative assessment.

Molecular Characterization and Predicted Physicochemical Properties

A thorough understanding of the target molecule's structure is the first step in predicting its solubility.

2.1. Structural Analysis

-

Parent Scaffold: The molecule is a derivative of phenylacetaldehyde, which consists of a phenyl group attached to an acetaldehyde moiety. Phenylacetaldehyde itself is a colorless oily liquid.[2]

-

Key Substituent: The defining feature is the trifluoromethyl (-CF3) group at the meta-position (position 3) of the phenyl ring. The -CF3 group is a strong electron-withdrawing group and is known to significantly impact a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[3] The introduction of a trifluoromethyl group can increase the lipophilicity of a compound, which may enhance its solubility in non-polar organic solvents.[4]

2.2. Predicted Physicochemical Properties

While experimental data is scarce, some properties for this compound can be predicted through computational models.

| Property | Predicted Value | Source |

| Boiling Point | 199.5 ± 35.0 °C | [5] |

| Density | 1.229 ± 0.06 g/cm³ | [5] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [5] |

| Form | Solid | [5] |

These predicted values suggest that the compound is a relatively high-boiling solid at room temperature. The trifluoromethyl group increases the molecular weight and likely the intermolecular forces compared to the parent phenylacetaldehyde, which is a liquid.[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

3.1. Polarity Considerations

The this compound molecule possesses both polar and non-polar characteristics:

-

Polar Moiety: The aldehyde group (-CHO) is polar due to the electronegativity difference between the carbon and oxygen atoms, allowing for dipole-dipole interactions.

-

Non-Polar Moiety: The phenyl ring and the trifluoromethyl group are largely non-polar. The high electronegativity of the fluorine atoms in the -CF3 group does create strong bond dipoles, but the symmetrical nature of the group can reduce its overall contribution to the molecule's dipole moment. However, its presence significantly increases the non-polar surface area.

Given this structure, it is anticipated that the compound will exhibit preferential solubility in solvents of moderate to low polarity. It is unlikely to be highly soluble in very polar, protic solvents like water or highly non-polar aliphatic hydrocarbons.

3.2. Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6] This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Each molecule (solute and solvent) can be described by a point in a three-dimensional "Hansen space."[6] The principle is that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [7]

A smaller Ra value indicates a higher likelihood of solubility.

While the exact HSP values for this compound are unknown, they can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of solvents with known HSPs.

Experimental Determination of Solubility: A Step-by-Step Guide

Since no public data exists, a systematic experimental approach is necessary. The following protocols provide a framework for both qualitative and quantitative solubility determination.

4.1. Solvent Selection Strategy

For a novel compound, it is crucial to test a diverse range of solvents representing different polarity classes and chemical functionalities. A suggested starting panel of solvents is presented below.

| Solvent Class | Example Solvents | Rationale |

| Protic Polar | Methanol, Ethanol | Capable of hydrogen bonding. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Possess strong dipoles but no acidic protons. |

| Non-Polar Aromatic | Toluene | Can engage in π-π stacking with the phenyl ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good general solvents for a wide range of organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately polar with hydrogen bond accepting capabilities. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Test the limits of non-polar solubility. |

4.2. Protocol 1: Qualitative Solubility Determination (Visual Method)

This rapid screening method provides a preliminary assessment of solubility and is useful for selecting solvents for further quantitative analysis.

Methodology:

-

Preparation: Add approximately 1-2 mg of this compound to a small, clear glass vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.[8]

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification: Classify the solubility based on the approximate amount of solvent required to dissolve the solid, as per established pharmaceutical guidelines.[9]

-

Equilibration (Optional): For borderline cases, the mixture can be agitated at a constant temperature for a longer period (e.g., 24 hours) to ensure equilibrium is reached.

4.3. Protocol 2: Quantitative Determination of Equilibrium Solubility

This method provides a precise measurement of the thermodynamic solubility of the compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Accurately dilute the filtered supernatant.

-

Analyze the standard solutions and the diluted sample by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

5.1. Predicted Solubility Profile

Based on the molecular structure, the following qualitative solubility profile is predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar (e.g., Methanol) | Moderate | The aldehyde group can hydrogen bond, but the large non-polar region will limit solubility. |

| Aprotic Polar (e.g., Acetone, DCM) | High | Good balance of polarity to interact with both the aldehyde and the trifluoromethylphenyl group. |

| Non-Polar Aromatic (e.g., Toluene) | Moderate to High | Favorable π-π interactions with the phenyl ring. |

| Aliphatic Hydrocarbons (e.g., Heptane) | Low | Insufficient polarity to effectively solvate the aldehyde group. |

5.2. Tabulation of Experimental Data

All experimentally determined solubility data should be tabulated as follows:

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Methanol | Protic Polar | [Experimental Result] | [Experimental Result] |

| Ethanol | Protic Polar | [Experimental Result] | [Experimental Result] |

| Acetone | Aprotic Polar | [Experimental Result] | [Experimental Result] |

| Acetonitrile | Aprotic Polar | [Experimental Result] | [Experimental Result] |

| DMSO | Aprotic Polar | [Experimental Result] | [Experimental Result] |

| Dichloromethane | Chlorinated | [Experimental Result] | [Experimental Result] |

| Toluene | Non-Polar Aromatic | [Experimental Result] | [Experimental Result] |

| Heptane | Aliphatic Hydrocarbon | [Experimental Result] | [Experimental Result] |

Conclusion and Recommendations

This technical guide provides a robust framework for determining the solubility of this compound in common organic solvents. Due to the presence of the trifluoromethylphenyl group, it is predicted that the compound will exhibit favorable solubility in moderately polar to non-polar aprotic solvents such as dichloromethane, acetone, and toluene. A systematic experimental approach, beginning with qualitative screening followed by quantitative equilibrium solubility determination, is essential for accurate characterization. The provided protocols are designed to be self-validating and will yield the reliable data necessary for informed solvent selection in subsequent research and development activities.

References

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Williams, D. (2019). Introduction to the Hansen Solubility Parameters. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

Angewandte Chemie. (2013). Trifluoromethyl-Substituted Ketones. PMC. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetaldehyde. Retrieved from [Link]

-

Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Sci-Hub. (2014). Synthesis and properties of new fluorene-based polyimides containing trifluoromethyl and isopropyl substituents. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Chemical Intermediates. Retrieved from [Link]

-

Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylacetaldehyde | C8H8O | CID 998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 21172-31-6 [chemicalbook.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Electron-withdrawing Effects of the Trifluoromethyl Group in Phenylacetaldehydes

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the pharmacological profiles of bioactive molecules.[1][2] Among these, the trifluoromethyl (CF3) group is preeminent due to its profound impact on a molecule's electronic properties, metabolic stability, and target binding affinity.[3][4] This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoromethyl group, specifically within the phenylacetaldehyde scaffold. Phenylacetaldehyde and its derivatives are important structural motifs in numerous pharmaceuticals and biologically active compounds. Understanding the influence of the CF3 group on the reactivity and properties of this scaffold is crucial for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics.

The trifluoromethyl group is a powerful electron-withdrawing substituent, primarily exerting its influence through a strong inductive effect (-I).[5][6][7] The high electronegativity of the three fluorine atoms creates a significant dipole, pulling electron density away from the attached carbon atom and, consequently, from the aromatic ring and the acetaldehyde side chain.[8][9] This perturbation of the electronic landscape has far-reaching consequences for the molecule's chemical reactivity, spectroscopic characteristics, and biological interactions.

The Physicochemical Impact of Trifluoromethylation on the Phenylacetaldehyde Scaffold

The introduction of a trifluoromethyl group onto the phenyl ring of phenylacetaldehyde instigates a cascade of changes in its physicochemical properties, which are fundamental to its behavior in both chemical reactions and biological systems.

Enhanced Electrophilicity of the Carbonyl Carbon

The primary consequence of the CF3 group's strong electron-withdrawing nature is the significant enhancement of the electrophilicity of the aldehyde's carbonyl carbon. By inductively pulling electron density from the phenyl ring, the CF3 group makes the ring less capable of donating electron density to the acetaldehyde side chain. This effect is transmitted through the sigma framework, ultimately leaving the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This increased reactivity is a key consideration in synthetic strategies involving trifluoromethylated phenylacetaldehydes.

Modulation of Acidity of α-Protons

The electron-withdrawing influence of the trifluoromethyl group also extends to the α-protons of the acetaldehyde moiety. The increased positive character on the carbonyl carbon enhances the polarization of the adjacent C-H bonds, making the α-protons more acidic. This heightened acidity facilitates the formation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions, such as aldol condensations.[10]

Impact on Lipophilicity and Metabolic Stability

In the context of drug design, two of the most valued contributions of the trifluoromethyl group are its effects on lipophilicity and metabolic stability. The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[3][4] This property is critical for membrane permeability and can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3][4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group is a well-established strategy to block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate.[4][11]

Quantitative Data Summary: Hammett Substituent Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). The trifluoromethyl group possesses positive σ values, indicating its electron-withdrawing nature.

| Substituent | σ (meta) | σ (para) |

| -H | 0.00 | 0.00 |

| -CH3 | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -CF3 | 0.43 | 0.54 |

| -NO2 | 0.71 | 0.78 |

Data sourced from established chemical literature.[12][13]

As the table illustrates, the trifluoromethyl group is a strong electron-withdrawing group, comparable in strength to the nitro group in the para position. This strong electron-withdrawing capability is central to its effects on the reactivity of the phenylacetaldehyde system.

Reactivity of Trifluoromethylated Phenylacetaldehydes

The altered electronic landscape of trifluoromethyl-substituted phenylacetaldehydes directly translates to distinct patterns of chemical reactivity.

Nucleophilic Addition Reactions

The enhanced electrophilicity of the carbonyl carbon makes trifluoromethylated phenylacetaldehydes highly reactive towards nucleophiles. This is particularly relevant in reactions such as:

-

Grignard Reactions: Reaction with organomagnesium halides proceeds readily to form secondary alcohols.

-

Wittig Reactions: The formation of alkenes via the Wittig reaction is generally efficient.

-

Cyanohydrin Formation: The addition of cyanide to the carbonyl group is facilitated by the electron-withdrawing CF3 group.

Aldol Condensation

The increased acidity of the α-protons in trifluoromethylated phenylacetaldehydes promotes their participation in aldol condensation reactions.[10][14] These reactions, which can be either self-condensation or crossed-aldol condensation with other carbonyl compounds, are fundamental for building molecular complexity. The presence of the CF3 group can influence both the rate and the stereochemical outcome of these reactions.

Oxidation and Reduction

Trifluoromethylated phenylacetaldehydes can be readily oxidized to the corresponding phenylacetic acids or reduced to the corresponding 2-phenylethanols.[15] The electron-withdrawing nature of the CF3 group can influence the reaction rates and conditions required for these transformations. For instance, the increased electrophilicity of the carbonyl may facilitate hydride delivery in reduction reactions.

Spectroscopic Characterization

The presence of the trifluoromethyl group leaves a distinct signature in various spectroscopic analyses, aiding in the characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the phenyl ring will experience deshielding due to the electron-withdrawing effect of the CF3 group, resulting in downfield shifts in their resonance frequencies.[16] The aldehyde proton will also be affected, though to a lesser extent.

-